molecular formula C8H6ClFO2 B1353481 2-Chloro-4-fluoro-3-methylbenzoic acid CAS No. 173315-54-3

2-Chloro-4-fluoro-3-methylbenzoic acid

Cat. No.: B1353481
CAS No.: 173315-54-3
M. Wt: 188.58 g/mol
InChI Key: DBMUFFHLBXKTDM-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-methylbenzoic acid is an aromatic carboxylic acid with the molecular formula C8H6ClFO2. This compound is characterized by the presence of chlorine, fluorine, and methyl substituents on a benzoic acid core. It is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.

Biochemical Analysis

Biochemical Properties

2-Chloro-4-fluoro-3-methylbenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of antibacterial agents such as 6-amino-8-methylquinolones . The compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties. The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, the compound disrupts normal metabolic processes by inhibiting key enzymes involved in cell wall synthesis and DNA replication . This leads to impaired cell function and ultimately cell death. Additionally, this compound can affect eukaryotic cells by modulating signaling pathways that control cell growth and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their catalytic activity. This binding is facilitated by the compound’s ability to form strong hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to extreme temperatures or light . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including persistent inhibition of enzyme activity and sustained changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth . At higher doses, it can cause adverse effects such as liver and kidney damage, as well as disruptions in normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to achieve significant antibacterial activity without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations facilitate the compound’s excretion from the body. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may be actively transported by specific transporters . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is often found in the cytoplasm, where it interacts with cytosolic enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals. This localization is essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-3-methylbenzoic acid typically involves the halogenation of 3-methylbenzoic acid. One common method is the electrophilic aromatic substitution reaction where 3-methylbenzoic acid is treated with chlorine and fluorine sources under controlled conditions. The reaction is often carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process.

Industrial Production Methods: On an industrial scale, the production of this compound can involve multi-step processes starting from readily available precursors. The process may include:

    Nitration: of toluene to form nitrotoluene.

    Reduction: of nitrotoluene to form toluidine.

    Diazotization: of toluidine followed by Sandmeyer reaction to introduce the chlorine and fluorine substituents.

    Oxidation: of the methyl group to form the carboxylic acid.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the chlorine and fluorine atoms.

    Oxidation and Reduction: The compound can be oxidized to form various derivatives or reduced under specific conditions to modify the functional groups.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophiles: such as amines or alkoxides for substitution reactions.

    Oxidizing agents: like potassium permanganate for oxidation reactions.

    Palladium catalysts: for coupling reactions.

Major Products:

    Substituted benzoic acids: from nucleophilic substitution.

    Biaryl compounds: from coupling reactions.

Scientific Research Applications

2-Chloro-4-fluoro-3-methylbenzoic acid is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the development of bioactive compounds and pharmaceuticals.

    Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug synthesis.

    Industry: It is employed in the production of agrochemicals and specialty materials.

Comparison with Similar Compounds

  • 2-Chloro-4-fluorobenzoic acid
  • 4-Fluoro-3-methylbenzoic acid
  • 2-Chloro-3-methylbenzoic acid

Comparison: 2-Chloro-4-fluoro-3-methylbenzoic acid is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable compound in synthetic chemistry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-4-fluoro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMUFFHLBXKTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701282167
Record name 2-Chloro-4-fluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173315-54-3
Record name 2-Chloro-4-fluoro-3-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173315-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromine (7.61 mL, 148 mmol) was added dropwise to sodium hydroxide (19.70 g, 492 mmol) dissolved in Water (80 mL) maintaining temperature<10° C. 1-(2-chloro-4-fluoro-3-methylphenyl)ethanone (I73) (9.19 g, 49.2 mmol) dissolved in 1,4-dioxane (80 mL) was added dropwise at 0° C. and the mixture was stirred at room temperature for 2 hours. The reaction mixture was washed with chloroform (2×20 mL) and the aqueous phase acidified to pH1 with concentrated hydrochloric acid. The resulting precipitate was filtered, washed with water, a little diethyl ether (Note: product has some ether solubility) and dried to afford product in 8.89 g. This was recrystalised from toluene to afford product in 6.25 g as fine white needles.
Quantity
7.61 mL
Type
reactant
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
9.19 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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